REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]2=O)=[C:4]([CH3:15])[CH:3]=1.COC1C=CC(P2(=S)SP(=S)(C3C=CC(OC)=CC=3)[S:25]2)=CC=1>C1(C)C=CC=CC=1>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]2=[S:25])=[C:4]([CH3:15])[CH:3]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C=C1)N1C(CCCC1)=O)C
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)P1(SP(S1)(C1=CC=C(C=C1)OC)=S)=S
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
WASH
|
Details
|
After repeated washing with DCM
|
Type
|
EXTRACTION
|
Details
|
Extraction with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over Na2SO4 and evaporation of the solvent
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1)N1C(CCCC1)=S)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 41.98 mmol | |
AMOUNT: MASS | 9.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 171.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |